9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene
Description
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a bromine atom at the 9-position and a 4-phenylnaphthalen-1-yl group at the 10-position of the anthracene core. This compound belongs to a class of 9,10-disubstituted anthracenes, which are widely studied for their tunable optoelectronic properties and applications in organic semiconductors, light-emitting materials, and sensors . The bulky 4-phenylnaphthalen-1-yl substituent introduces steric effects and extended π-conjugation, influencing molecular packing and charge transport behavior. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging brominated anthracene precursors and aryl boronic acids .
Properties
Molecular Formula |
C30H19Br |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
9-bromo-10-(4-phenylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C30H19Br/c31-30-27-16-8-6-14-24(27)29(25-15-7-9-17-28(25)30)26-19-18-21(20-10-2-1-3-11-20)22-12-4-5-13-23(22)26/h1-19H |
InChI Key |
KMWFBACYWZZLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by reacting 9-bromoanthracene with 4-phenylnaphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Scientific Research Applications
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with specific wavelengths of light and subsequent energy transfer processes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Characteristics
Key Insights :
- Phosphorus-containing derivatives (e.g., diphenylphosphino) exhibit distinct electronic properties due to lone-pair electrons, enabling redox activity and altered emission profiles .
Thermal Properties
Functionalization at the 9,10-positions significantly impacts thermal stability.
Table 2: Thermal Stability Comparison
Key Insights :
- Bulky substituents like 4-phenylnaphthalen-1-yl and 1-naphthyl improve decomposition temperatures by stabilizing the solid-state structure through intermolecular interactions .
- Phosphorus-containing derivatives exhibit reduced thermal stability, likely due to weaker P–C bonds .
Optical and Electrochemical Properties
Table 3: Optical and Electronic Parameters
Key Insights :
- Extended conjugation in 4-phenylnaphthalen-1-yl and 1-naphthyl derivatives red-shifts absorption and emission maxima compared to phenyl-substituted analogues .
- Phosphorus-containing derivatives show broader, structureless emission bands due to charge-transfer states .
- Frontier orbital energies (HOMO/LUMO) remain largely unaffected by substituent identity, as electron-withdrawing bromine dominates the electronic structure .
Device Performance in Organic Electronics
Table 4: Charge Mobility in Organic Thin-Film Transistors (OTFTs)
Key Insights :
- Device performance correlates with solid-state packing: smaller substituents (e.g., phenyl) enable better charge transport than bulkier groups (e.g., 4-phenylnaphthalen-1-yl) .
Biological Activity
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) notable for its potential biological activities, particularly in the fields of cancer research and environmental toxicology. This compound's structure, featuring a bromine atom and a phenyl group, contributes to its unique chemical properties and biological interactions.
The molecular formula of this compound is C26H17Br, with a molecular weight of 435.32 g/mol. Its structure is characterized by a central anthracene core substituted with a bromine atom at position 9 and a phenyl group at position 10.
| Property | Value |
|---|---|
| Molecular Formula | C26H17Br |
| Molecular Weight | 435.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXXXXXXXXXXXX |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer therapeutic agent. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at nanomolar concentrations .
Environmental Impact
As a PAH, this compound is also studied for its environmental implications. PAHs are known to be persistent organic pollutants that can bioaccumulate in living organisms and pose significant health risks, including carcinogenic effects. The International Agency for Research on Cancer has classified several PAHs as probable carcinogens, underscoring the importance of understanding their biological activities and toxicological profiles .
The biological activity of this compound is primarily attributed to its ability to intercalate DNA and disrupt cellular processes. This intercalation can lead to mutagenic effects and contribute to its carcinogenic potential. Additionally, the bromine substituent may enhance its reactivity with cellular macromolecules, further influencing its biological effects.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.5 | Induces apoptosis |
| A549 | 1.2 | Inhibits proliferation |
Toxicological Studies
Toxicological assessments reveal that exposure to high concentrations of this compound can lead to oxidative stress and inflammation in animal models. Such findings highlight the dual nature of this compound as both a potential therapeutic agent and an environmental hazard.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling using palladium catalysts. For example, 9,10-dibromoanthracene reacts with aryl boronic acids (e.g., 4-phenylnaphthalen-1-yl boronic acid) in a degassed toluene/THF solvent system with Na₂CO₃(aq) as a base. Pd(PPh₃)₄ (7.5 mol%) is used under reflux to achieve ~58% yield . Bromination of pre-substituted anthracenes (e.g., 9-phenylanthracene) with Br₂ in acetic acid at 65°C under N₂ is another route, yielding ~95% purity after recrystallization .
- Critical Factors : Solvent choice (dimethoxyethane improves efficiency ), inert atmosphere, and catalyst loading significantly impact yield.
Q. How can the compound be purified, and what analytical techniques confirm its structure?
- Purification : Column chromatography (e.g., 4–32% DCM in hexane) effectively isolates the product . Recrystallization from ethanol or petroleum ether is also used .
- Characterization : ¹H-NMR (e.g., δ = 8.60 ppm for anthracene protons ), mass spectrometry, and UV-vis spectroscopy confirm structure and purity. Fluorescence spectroscopy can validate electronic properties .
Q. What solvent systems stabilize the compound during synthesis and storage?
- Stability : Use aprotic solvents (toluene, THF) under nitrogen to prevent decomposition. Dimethoxyethane enhances reaction efficiency in coupling steps . For storage, keep in dark, dry conditions at –20°C to avoid photodegradation .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine vs. naphthyl groups) influence electronic and photophysical properties?
- Methodology : Compare analogs like 9-Bromo-10-phenylanthracene (simpler structure) and 9-Bromo-10-naphthalen-2-yl-anthracene (enhanced π-conjugation). Substituents at the 4-phenylnaphthalen-1-yl position increase steric hindrance, reducing aggregation in OLEDs .
- Data Analysis : Fluorescence quenching studies with electron donors (e.g., N,N-dimethylaniline) reveal charge-transfer interactions, useful for sensing applications .
Q. What mechanisms explain fluorescence quenching in the presence of electron donors?
- Mechanistic Insight : The anthracene core undergoes excited-state electron transfer with donors, reducing fluorescence intensity. Time-resolved spectroscopy can quantify quenching constants (e.g., Stern-Volmer plots) . Adjusting donor concentration or solvent polarity modulates this effect .
Q. How can researchers design derivatives for targeted applications (e.g., organic electronics)?
- Derivative Design : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) to lower LUMO levels for n-type semiconductors. For hole-transport materials, add electron-donating groups (e.g., -OMe) . Computational modeling (DFT) predicts substituent effects on HOMO-LUMO gaps .
Data Contradiction and Troubleshooting
Q. How to address inconsistent yields in cross-coupling reactions?
- Root Causes : Variability often arises from incomplete degassing (leading to catalyst oxidation) or impure boronic acid reagents.
- Solutions : Optimize catalyst-to-substrate ratios (e.g., 7.5 mol% Pd), use fresh ligands, and pre-purify boronic acids via recrystallization. Monitor reaction progress with TLC .
Q. Why do fluorescence properties vary between batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
